Cas no 162413-54-9 (Okaramine D)

Okaramine D structure
商品名:Okaramine D
Okaramine D 化学的及び物理的性質
名前と識別子
-
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-,(10aS,11S,11aR,18R,18aS)- (9CI)
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,1
- (+)-Okaramine D
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione,11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-,[10aS-(10aa,11b,11aa,18b,18aR*)]-
- Okaramine D
- Okaramine D_120149
- CID 133568299
- 5H-Azeto[1,2-a]indolo[3''',2''':4'',5'']azocino[1'',2'':4',5']pyrazino[1',2':1,5]pyrrolo[2,3-b]indole-10,20(6H,10aH)-dione, 11,11a,17,18-tetrahydro-10a,11a-dihydroxy-18-(hydroxymethyl)-11-methoxy-6,6,17,17-tetramethyl-, (10aS,11S,11aR,18R,18aS)- (9CI)
- (1Z,4S,5R,14R,15S,16S,19Z)-14,16-dihydroxy-5-(hydroxymethyl)-15-methoxy-6,6,21,21-tetramethyl-3,7,18,23-tetrazaoctacyclo[16.13.0.03,16.04,7.04,14.08,13.022,30.024,29]hentriaconta-1(31),8,10,12,19,22(30),24,26,28-nonaene-2,17-dione
- NCGC00380984-01_C33H34N4O6_
- NCGC00380984-01
- CHEBI:207129
- AKOS040735637
- 162413-54-9
-
- インチ: 1S/C33H34N4O6/c1-29(2)14-15-35-23(16-19-18-10-6-8-12-21(18)34-25(19)29)26(39)37-32(42,28(35)40)27(43-5)31(41)20-11-7-9-13-22(20)36-30(3,4)24(17-38)33(31,36)37/h6-16,24,27,34,38,41-42H,17H2,1-5H3/b15-14-,23-16-/t24-,27+,31+,32+,33+/m0/s1
- InChIKey: VIKRIYAAOWJXCT-RSWHNJNYSA-N
- ほほえんだ: O[C@@]12C3C=CC=CC=3N3C(C)(C)[C@H](CO)[C@]31N1C(C3=CC4C5C=CC=CC=5NC=4C(C)(C)C=CN3C([C@@]1([C@@H]2OC)O)=O)=O |c:37,t:21|
計算された属性
- せいみつぶんしりょう: 582.24783482g/mol
- どういたいしつりょう: 582.24783482g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 7
- 重原子数: 43
- 回転可能化学結合数: 2
- 複雑さ: 1330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 2
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 130
- 疎水性パラメータ計算基準値(XlogP): 1.387
じっけんとくせい
- 密度みつど: 1.54±0.1 g/cm3(Predicted)
- ふってん: 890.5±65.0 °C(Predicted)
- 酸性度係数(pKa): 8.67±0.70(Predicted)
Okaramine D 関連文献
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
162413-54-9 (Okaramine D) 関連製品
- 75380-54-0(1-(2,4-Dimethyl-4h-pyrazolo1,5-Abenzimidazol-3-yl)ethanone)
- 175205-37-5(4-N-BUTYL-2-METHYLPHENYL ISOTHIOCYANATE)
- 2757891-79-3(2-(3-Aminophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1256810-97-5(2-Bromo-6-fluoro-3-methoxypyridine)
- 1481937-46-5(5-amino-3-(2-hydroxypropyl)-2,3-dihydro-1,3-benzoxazol-2-one)
- 2411242-09-4(2-chloro-N-(2-{4-oxo-3H,4H-thieno3,2-dpyrimidin-3-yl}ethyl)acetamide hydrochloride)
- 57964-45-1(3'-Methyl-biphenyl-4-amine)
- 476438-89-8(N-{4-butyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-ylmethyl}adamantane-1-carboxamide)
- 2418673-50-2(2-methyl-5-(methylamino)-3-2-(trimethylsilyl)ethynylbenzoic acid)
- 1090944-76-5(1-chloro-N-(2-ethyl-6-methylphenyl)isoquinoline-3-carboxamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
